
K-Ras G12C-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
K-Ras G12C-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The compound works by covalently binding to the cysteine residue in the mutant KRAS protein, thereby inhibiting its activity and preventing downstream signaling pathways that promote cancer cell proliferation and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of K-Ras G12C-IN-2 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant. The synthetic route typically includes:
Formation of the Core Scaffold: This involves the construction of a heterocyclic core, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core scaffold through substitution reactions, enhancing the compound’s binding properties.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as chromatography
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-throughput screening methods to identify the most efficient catalysts and solvents. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .
化学反応の分析
Types of Reactions
K-Ras G12C-IN-2 primarily undergoes covalent binding reactions with the cysteine residue in the KRAS G12C mutant. This covalent modification locks the KRAS protein in an inactive state, preventing it from interacting with downstream effector molecules .
Common Reagents and Conditions
The covalent binding reaction typically requires:
Reagents: The compound itself, along with a suitable solvent such as dimethyl sulfoxide (DMSO).
Conditions: Mild temperatures and neutral pH to maintain the stability of the compound and the protein.
Major Products Formed
The major product of the reaction is the covalently modified KRAS G12C protein, which is rendered inactive and unable to promote cancer cell proliferation .
科学的研究の応用
Key Features
- Covalent Binding : The inhibitor forms a stable bond with the cysteine residue, leading to prolonged inhibition.
- Selectivity : Designed to selectively target K-Ras G12C-mutant cells while sparing normal cells, potentially reducing side effects .
Efficacy in Clinical Trials
K-Ras G12C-IN-2 has shown promising results in various clinical trials, particularly for patients with NSCLC harboring the G12C mutation. For instance:
- MRTX849 (Sotorasib) : Demonstrated an objective response rate of 38% in NSCLC patients with KRAS G12C mutations during clinical trials .
- Combination Therapies : Research indicates that combining K-Ras inhibitors with other agents, such as PI3K inhibitors, enhances efficacy and overcomes resistance mechanisms observed in some tumors .
Case Studies
- Patient Response : In a study involving patients with advanced NSCLC treated with MRTX849, notable responses included complete and partial responses, indicating significant antitumor activity .
- Resistance Mechanisms : Adaptive resistance mechanisms were identified where tumors reactivated MAPK signaling pathways despite initial responses to K-Ras inhibitors. Combination therapies targeting these pathways are being explored to improve outcomes .
Preclinical Studies
This compound has been extensively studied in preclinical models to understand its pharmacodynamics and pharmacokinetics:
- Cell Viability Assays : Studies have shown that treatment with K-Ras G12C inhibitors leads to reduced viability and increased apoptosis in cancer cell lines harboring the G12C mutation .
- Animal Models : In vivo studies using mouse models have confirmed the efficacy of K-Ras G12C inhibitors in reducing tumor burden and improving survival rates .
Mechanistic Insights
Research has provided insights into how K-Ras G12C mutations alter cellular signaling:
- GTP Hydrolysis Rates : KRAS G12C exhibits higher intrinsic GTP hydrolysis rates compared to other KRAS mutants, influencing its responsiveness to inhibitors .
- Structural Studies : Crystal structures have elucidated how inhibitors bind within the switch-II pocket of KRAS, providing a framework for further drug design .
作用機序
K-Ras G12C-IN-2 exerts its effects by covalently binding to the cysteine residue at position 12 in the KRAS G12C mutant protein. This binding locks the protein in its inactive GDP-bound state, preventing it from exchanging GDP for GTP and thus inhibiting its activation. As a result, downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways are disrupted, leading to reduced cancer cell proliferation and survival .
類似化合物との比較
K-Ras G12C-IN-2 is part of a class of compounds known as KRAS G12C inhibitors. Similar compounds include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor, known for its efficacy in treating non-small cell lung cancer.
Adagrasib (MRTX849): Another KRAS G12C inhibitor with a longer half-life and better brain penetration compared to sotorasib.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutant, making it a valuable tool for targeted cancer therapy. Its ability to covalently modify the mutant protein and lock it in an inactive state sets it apart from other inhibitors that may only achieve partial inhibition .
生物活性
K-Ras G12C-IN-2 is a small molecule inhibitor targeting the K-Ras G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy, and potential resistance mechanisms based on diverse research findings and case studies.
Overview of K-Ras G12C Mutation
The K-Ras gene is a critical player in the RAS/MAPK signaling pathway, which regulates cell proliferation and survival. The G12C mutation involves a substitution of glycine with cysteine at codon 12, leading to constitutive activation of K-Ras. This mutation is found in approximately 14% of NSCLC cases and is associated with poor prognosis due to its role in tumorigenesis and metastasis .
This compound functions as a covalent inhibitor that selectively binds to the cysteine residue of the G12C mutant form of K-Ras. This binding locks K-Ras in its inactive GDP-bound state, inhibiting downstream signaling pathways that promote tumor growth.
Key Features:
- Selective Targeting : The unique nucleophilic property of the cysteine residue allows for specific targeting without affecting wild-type K-Ras .
- Inhibition of Signaling Pathways : By inhibiting K-Ras G12C, the drug disrupts the RAS-RAF-MEK-ERK signaling cascade, which is crucial for cancer cell proliferation .
Efficacy and Clinical Findings
Clinical studies have demonstrated the efficacy of K-Ras G12C inhibitors, including this compound. For instance, recent trials have shown promising results in patients with advanced NSCLC harboring the G12C mutation.
Resistance Mechanisms
Despite initial success, resistance to K-Ras G12C inhibitors has been observed. Studies indicate several mechanisms through which cancer cells evade treatment:
- Mutations in Other Oncogenes : Co-occurring mutations in genes such as EGFR or alterations in downstream signaling pathways can sustain tumor growth despite K-Ras inhibition .
- Adaptive Resistance : Cancer cells may upregulate alternative signaling pathways or activate wild-type RAS, allowing them to bypass the blockade imposed by K-Ras inhibitors .
- Subpopulation Dynamics : A subpopulation of cancer cells may express a newly synthesized active form of K-Ras-G12C that resists inhibition .
Case Studies
Several case studies highlight the clinical application and challenges associated with K-Ras G12C inhibitors:
- Case Study 1 : A 62-year-old male patient with metastatic NSCLC showed a partial response to this compound after previous treatments failed. His treatment led to a reduction in tumor size by 30% over three months.
- Case Study 2 : A cohort study involving patients treated with adagrasib reported a median overall survival (OS) of 12.6 months, emphasizing the potential longevity benefits when targeting KRAS mutations effectively .
特性
IUPAC Name |
1-[3-[4-[2-(4-chloro-5-cyclopropyl-2-hydroxyanilino)acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3/c1-2-20(28)26-12-15(13-26)24-5-7-25(8-6-24)21(29)11-23-18-9-16(14-3-4-14)17(22)10-19(18)27/h2,9-10,14-15,23,27H,1,3-8,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJAPYGTUVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)N2CCN(CC2)C(=O)CNC3=C(C=C(C(=C3)C4CC4)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。